Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane
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Overview
Description
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is a chemical compound with the molecular formula C₃HCl₃F₆Si and a molecular weight of 285.475 g/mol . This compound is known for its unique structure, which includes both chlorinated and fluorinated groups attached to a silicon atom. It is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane can be synthesized through the reaction of hexafluoropropylene oxide with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Scientific Research Applications
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted products . The fluorinated groups provide stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is unique due to its combination of chlorinated and fluorinated groups, which provide both reactivity and stability. This makes it suitable for a wide range of applications that require these properties .
Properties
CAS No. |
60002-07-5 |
---|---|
Molecular Formula |
C3HCl3F6Si |
Molecular Weight |
285.47 g/mol |
IUPAC Name |
trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane |
InChI |
InChI=1S/C3HCl3F6Si/c4-13(5,6)2(9,1(7)8)3(10,11)12/h1H |
InChI Key |
DDLYECKBKLWCJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)[Si](Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
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